レゾルフィニル 2-アセトアミド-2-デオキシ-β-D-グルコピラノシド

説明

Synthesis Analysis

The synthesis of resorufinyl- (1), among other glucopyranosides, is achieved through direct glycosidation of phenolindophenols or via the condensation of specific glucopyranosides with p-quinone. These methods produce compounds that are potential substrates for β-glucosidase assays due to their high absorbance and sensitivity (Tokutake et al., 1990).

Molecular Structure Analysis

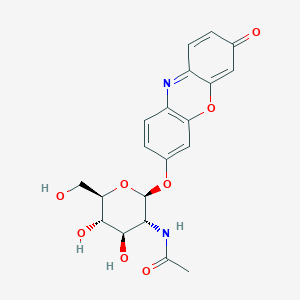

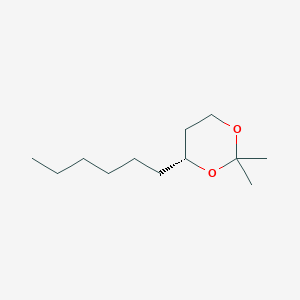

The molecular structure of resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is characterized by its glucopyranoside core attached to a resorufin chromophore. Detailed analysis of related compounds, such as methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate, reveals distorted chair conformations and specific intermolecular hydrogen bonding patterns, providing insights into the stereochemistry and molecular interactions of these compounds (Hu et al., 2011).

Chemical Reactions and Properties

Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes specific chemical reactions, particularly in enzyme-catalyzed assays where it serves as a substrate for β-glucosidase, resulting in the formation of a blue product with high absorbance. This reaction is a cornerstone for sensitive enzyme analysis, allowing for the detection and quantification of β-glucosidase activity (Tokutake et al., 1990).

Physical Properties Analysis

The physical properties of glucopyranosides, including resorufinyl derivatives, are influenced by their molecular structure. Studies on related compounds highlight the importance of chair conformation, hydrogen bonding, and molecular distortions in determining the solubility, stability, and crystalline structure of these compounds (Hu et al., 2011).

Chemical Properties Analysis

The chemical properties of resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, particularly its reactivity and interactions with enzymes, are central to its application in biochemical assays. The compound's ability to serve as a substrate for β-glucosidase, leading to a measurable colorimetric change, is a key aspect of its utility in scientific research (Tokutake et al., 1990).

科学的研究の応用

生化学試薬

この化合物は、様々な科学研究において生化学試薬として使用されます {svg_1}. 生化学試薬は、生化学研究や分析で使用される物質です。 生化学試薬は、新薬の開発や疾患の診断と治療において重要な役割を果たしています {svg_2}.

抗菌活性

研究によると、この化合物は黄色ブドウ球菌に対して抗菌活性を示すことが示されています {svg_3}. この化合物は、黄色ブドウ球菌のペニシリン結合タンパク質(PBP2a)の作用を阻害することが判明しています。 aureus {svg_4}. これは、この化合物が新しい抗菌薬の開発に使用できる可能性を示唆しています {svg_5}.

細胞培養とトランスフェクション

この化合物は、細胞培養とトランスフェクション研究に使用されます {svg_6}. トランスフェクションとは、外来DNAを細胞に導入するために使用される技術です。 この化合物は、特定の遺伝子が細胞機能に与える影響を調べるために使用できる可能性があります {svg_7}.

生存促進経路の活性化

この化合物が関与するO-GlcNAc経路の活性化は、潜在的な生存促進経路であることを示唆する証拠があります {svg_8}. これは、細胞の生存が損なわれている状態の治療法の研究にこの化合物が使用できる可能性があることを意味しています {svg_9}.

創傷治癒

in vitro研究では、この化合物が創傷治癒プロセスに使用できる可能性があることが示唆されています {svg_10}. 抗菌作用により感染を防ぎ、生存促進経路への関与により細胞の生存と再生を促進できる可能性があります {svg_11}.

創薬

この化合物は、経口バイオアベイラビリティが高く、無毒であるため、新薬の開発に使用できる可能性があります {svg_12}. この分野における潜在的な用途は多岐にわたり、細菌感染症の治療、創傷治癒の促進、細胞の生存が脅かされている状態における細胞の保護などが含まれます {svg_13}.

作用機序

Target of Action

The primary target of Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is Peptidoglycan recognition protein 3 . This protein plays a crucial role in the immune response by recognizing peptidoglycans found in the cell walls of bacteria, leading to the activation of immune cells.

Mode of Action

It is believed to interact with its target protein, leading to changes in the protein’s activity

Biochemical Pathways

Given its target, it is likely involved in pathways related to the immune response, particularly those involving the recognition and response to bacterial infections .

Result of Action

Given its target, it is likely to modulate the immune response, particularly in the context of bacterial infections .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. Specific information on how these factors influence the action of resorufinyl 2-acetamido-2-deoxy-beta-d-glucopyranoside is currently lacking .

生化学分析

Cellular Effects

While specific cellular effects of Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside are not well documented, similar compounds have been shown to influence cellular function. For example, various 2-acetamido-2-deoxy-D-glucose analogs have been examined for their effects on the incorporation of D-[3H]glucosamine, [35S]sulfate, and L-[14C]leucine into cellular glycoconjugates .

Temporal Effects in Laboratory Settings

The temporal effects of Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in laboratory settings are not well documented. It is known that similar compounds can exhibit concentration-dependent effects on cellular processes .

Subcellular Localization

The subcellular localization of Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is not well documented. Similar compounds have been found to localize in different cellular compartments. For example, HEXO1, a hexosaminidase, is a vacuolar protein, while HEXO2 and HEXO3 are mainly located at the plasma membrane .

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(7-oxophenoxazin-3-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O8/c1-9(24)21-17-19(27)18(26)16(8-23)30-20(17)28-11-3-5-13-15(7-11)29-14-6-10(25)2-4-12(14)22-13/h2-7,16-20,23,26-27H,8H2,1H3,(H,21,24)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMDDOHARTZNGH-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)